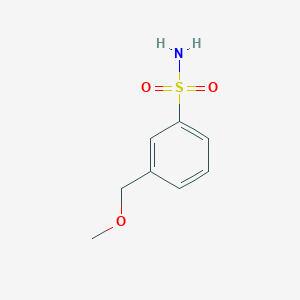

3-(Methoxymethyl)benzene-1-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Synthetic and Medicinal Chemistry

The sulfonamide scaffold (-SO₂NH₂) is a cornerstone in the realms of synthetic and medicinal chemistry, a status it has maintained since the discovery of the first sulfa drugs. tandfonline.comnih.gov The widespread importance of this functional group can be attributed to several key characteristics:

Pharmacological Versatility: Sulfonamide-containing molecules exhibit a remarkable diversity of biological activities, serving as antibacterial, anticonvulsant, diuretic, anti-inflammatory, and even anticancer agents. tandfonline.comnih.gov This versatility underscores the ability of the sulfonamide moiety to interact with a broad range of biological targets.

Privileged Structural Motif: In medicinal chemistry, the sulfonamide group is considered a "privileged scaffold," meaning it is a molecular framework that can be modified to bind to multiple, distinct biological receptors. This makes it an invaluable starting point for the development of new therapeutic agents. nih.gov

Synthetic Accessibility: The synthesis of sulfonamides is generally robust and high-yielding, typically involving the reaction of a sulfonyl chloride with an amine. This synthetic tractability allows for the efficient generation of libraries of diverse sulfonamide derivatives for biological screening.

Physicochemical Properties: The sulfonamide group is a strong hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological macromolecules. nih.gov Its electronic properties can also be readily modulated through substitution on the aromatic ring, allowing for the fine-tuning of a molecule's acidity, solubility, and pharmacokinetic profile. nih.gov

The enduring legacy and continued exploration of sulfonamide-based compounds solidify their position as a central theme in modern drug discovery and organic synthesis. tandfonline.comnih.gov

Contextualizing 3-(Methoxymethyl)benzene-1-sulfonamide as a Substituted Benzene (B151609) Sulfonamide Derivative

This compound is a member of the extensive family of substituted benzene sulfonamides. Its structure is characterized by a central benzene ring to which a sulfonamide group and a methoxymethyl group are attached at the 1 and 3 positions, respectively. The nature and position of substituents on the benzene ring are critical determinants of a molecule's biological activity. nih.govnih.gov

In the context of drug design, particularly for enzyme inhibitors, the benzene sulfonamide core often serves as the "warhead" that binds to a key feature of the biological target, such as the zinc ion in the active site of carbonic anhydrases. nih.gov The substituents on the benzene ring then extend into adjacent pockets of the active site, and their specific interactions determine the inhibitor's potency and selectivity for different enzyme isoforms. nih.gov

The methoxymethyl group in this compound is a relatively small, polar, and flexible substituent. Its presence can influence the molecule's solubility and its ability to form hydrogen bonds, which can be crucial for binding to a target protein. The meta-position of this group directs its interaction with a specific region of the target's binding site.

Below is a table comparing the basic physicochemical properties of this compound with the parent benzenesulfonamide (B165840) and another simple derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |

| This compound | 887363-95-9 | C₈H₁₁NO₃S | 201.24 | 0.8 |

| Benzenesulfonamide | 98-10-2 | C₆H₇NO₂S | 157.19 | 0.3 |

| 3-Methylbenzene-1-sulfonamide | 779-19-1 | C₇H₉NO₂S | 171.22 | 0.9 |

Scope and Research Objectives Pertaining to this compound

While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, the research objectives for this compound can be inferred from the broader context of substituted benzene sulfonamide research. The primary interest in a molecule like this lies in its potential as a building block or a lead compound in the development of new therapeutic agents, particularly enzyme inhibitors.

The main research objectives pertaining to compounds of this class are:

Synthesis of Novel Enzyme Inhibitors: A primary goal is to use this compound as a scaffold to synthesize novel inhibitors of enzymes such as carbonic anhydrases. The methoxymethyl group can be strategically utilized to probe specific regions of an enzyme's active site to enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: A key objective is to understand how the methoxymethyl group at the 3-position influences the biological activity of the benzene sulfonamide core. By synthesizing and testing a series of related compounds with different substituents, researchers can build a comprehensive SAR model. This model can then guide the design of more potent and selective inhibitors.

Investigation of Isoform Selectivity: Many enzymes, such as carbonic anhydrases, exist as multiple isoforms, only some of which are implicated in disease. A critical research objective is to design inhibitors that are selective for the disease-relevant isoform to minimize off-target effects and improve the safety profile of a potential drug. The substituents on the benzene sulfonamide ring play a pivotal role in achieving this selectivity. nih.gov

Detailed Research Findings:

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |

| Representative 3-substituted benzenesulfonamide | hCA I | 250 |

| Representative 3-substituted benzenesulfonamide | hCA II | 50 |

| Acetazolamide (Standard Inhibitor) | hCA I | 250 |

| Acetazolamide (Standard Inhibitor) | hCA II | 12 |

This is representative data for illustrative purposes and does not reflect actual experimental results for this compound.

The research in this area is highly active, with a continuous effort to discover new sulfonamide-based compounds with improved therapeutic properties. The exploration of diverse substitution patterns on the benzene sulfonamide scaffold, including the use of moieties like the methoxymethyl group, is a key strategy in this endeavor.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-6-7-3-2-4-8(5-7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVNLNWSKZFZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017264-53-7 | |

| Record name | 3-(methoxymethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methoxymethyl Benzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering detailed insight into the chemical environment of individual nuclei. Analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the proton and carbon skeletons of 3-(Methoxymethyl)benzene-1-sulfonamide.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the 1,3-disubstituted ring, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxy moiety. The sulfonamide (-SO₂NH₂) protons often appear as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.

The aromatic region, typically observed between 7.0 and 8.0 ppm, will show a complex splitting pattern due to the four non-equivalent protons on the benzene (B151609) ring. libretexts.org

H-2: The proton ortho to the electron-withdrawing sulfonamide group is expected to be the most deshielded, appearing as a singlet or a narrow triplet.

H-4 and H-6: The protons ortho and para to the methoxymethyl group will be influenced by both substituents, leading to signals appearing as a doublet and a doublet of doublets, respectively.

H-5: The proton meta to both groups will appear as a triplet.

The aliphatic region will feature two key singlets:

The benzylic methylene protons (-CH₂-) are adjacent to the aromatic ring and the ether oxygen, placing their expected chemical shift around 4.5 ppm.

The methyl protons (-OCH₃) of the methoxy group are shielded relative to the methylene group and are expected to produce a sharp singlet around 3.4 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-2, H-4, H-5, H-6) | 7.4 - 7.9 | Multiplet |

| Sulfonamide (-SO₂NH₂) | Variable (e.g., 7.3) | Broad Singlet |

| Methylene (-CH₂-) | ~4.5 | Singlet |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated: six for the aromatic carbons and two for the aliphatic carbons of the methoxymethyl group.

The aromatic carbons typically resonate in the 120-150 ppm range. libretexts.orgoregonstate.edu

C-1 and C-3: The two carbons directly attached to the substituents (ipso-carbons) will have their chemical shifts significantly influenced by them. The carbon bearing the sulfonamide group (C-1) is expected around 140-145 ppm, while the carbon attached to the methoxymethyl group (C-3) is expected around 138-140 ppm.

C-2, C-4, C-5, C-6: The remaining four aromatic carbons will appear in the region of 120-130 ppm.

The aliphatic carbons resonate at higher fields (lower ppm values):

The benzylic methylene carbon (-CH₂-) is deshielded by the adjacent oxygen and aromatic ring, with a predicted chemical shift in the range of 70-75 ppm. oregonstate.edu

The methyl carbon (-OCH₃) is a characteristic signal for a methoxy group and is expected to appear around 58 ppm. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-1, C-3) | 138 - 145 |

| Aromatic (C-2, C-4, C-5, C-6) | 120 - 130 |

| Methylene (-CH₂-) | 70 - 75 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman), which correspond to the molecule's vibrational frequencies.

The sulfonamide group (-SO₂NH₂) gives rise to several characteristic and intense bands in the IR spectrum, making it readily identifiable.

S=O Stretching: The two sulfur-oxygen double bonds produce strong asymmetric and symmetric stretching vibrations. The asymmetric stretch (νas) typically appears in the range of 1370-1335 cm⁻¹, while the symmetric stretch (νs) is found between 1170-1155 cm⁻¹. znaturforsch.comlibretexts.org

S-N Stretching: The sulfur-nitrogen single bond stretch is generally observed as a medium-intensity band in the 925-905 cm⁻¹ region. znaturforsch.com

N-H Stretching: The N-H bonds of the primary sulfonamide produce two distinct stretching bands in the 3400-3250 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for the Sulfonamide Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric S=O Stretch | 1370 - 1335 | Strong |

| Symmetric S=O Stretch | 1170 - 1155 | Strong |

| S-N Stretch | 925 - 905 | Medium |

The spectra are also defined by vibrations from the substituted benzene ring and the methoxymethyl side chain.

Aromatic C-H Stretch: A weak to medium band appears just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.orgpressbooks.pub

Aromatic C=C Stretch: The in-ring carbon-carbon bond stretching results in a series of bands of variable intensity in the 1620-1450 cm⁻¹ region. pressbooks.pub

Out-of-Plane (oop) Bending: The C-H out-of-plane bending vibrations are highly diagnostic of the substitution pattern on the benzene ring. For a 1,3- (meta) disubstituted ring, strong absorption bands are expected in the 810-750 cm⁻¹ and 690±10 cm⁻¹ regions. spectroscopyonline.comspectra-analysis.com

Aliphatic C-H Stretch: The C-H stretching of the methoxymethyl group appears as medium to strong bands in the 3000-2850 cm⁻¹ region. vscht.cz

C-O Stretch: The C-O-C ether linkage will show a strong stretching band, typically in the 1150-1085 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization. For this compound (Molecular Formula: C₈H₁₁NO₃S), the molecular weight is 201.25 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 201. The fragmentation is likely to proceed through several characteristic pathways for arylsulfonamides and benzyl ethers.

Loss of SO₂: A very common and often prominent fragmentation for arylsulfonamides is the extrusion of sulfur dioxide (SO₂), which has a mass of 64 Da. This would lead to a fragment ion at m/z = 137. nih.govaaqr.org

Benzylic Cleavage: Cleavage of the bond between the methylene group and the benzene ring is a favorable process for benzylic compounds. This would result in a methoxymethyl cation ([CH₂OCH₃]⁺) at m/z = 45 and a benzenesulfonamide (B165840) radical cation at m/z = 156.

Loss of Methoxy Radical: Cleavage of the C-O bond in the side chain could lead to the loss of a methoxy radical (•OCH₃, 31 Da), resulting in a fragment at m/z = 170.

Cleavage of the S-N Bond: Fission of the sulfur-nitrogen bond could lead to the loss of •NH₂ (16 Da), giving a fragment at m/z = 185, or the formation of a phenylmethoxymethylsulfonyl cation ([M-NH₂]⁺).

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 201 | [M]⁺ | Molecular Ion |

| 170 | [M - •OCH₃]⁺ | Loss of a methoxy radical |

| 156 | [M - •CH₂OCH₃]⁺ | Loss of the methoxymethyl radical |

| 137 | [M - SO₂]⁺ | Loss of sulfur dioxide |

X-ray Crystallographic Analysis for Solid-State Structure Determination

Comprehensive X-ray crystallographic data for this compound, which would provide definitive insights into its solid-state architecture, is not currently documented in accessible scientific literature or crystallographic databases. Such an analysis would be crucial for unequivocally determining its three-dimensional structure.

Crystal System and Space Group Determination

Specific details regarding the crystal system and space group of this compound are not available. This information is fundamental to understanding the symmetry and periodic arrangement of the molecules within the crystal lattice. For other benzenesulfonamide derivatives, a range of crystal systems, including monoclinic and triclinic, have been observed, but these cannot be directly extrapolated to the target compound.

Elemental Analysis for Compositional Verification

Experimentally determined elemental analysis data for this compound is not publicly available. This analytical technique is essential for confirming the empirical formula of a synthesized compound by measuring the percentage composition of its constituent elements. The theoretical elemental composition based on its molecular formula, C8H11NO3S, can be calculated, but experimental verification is a critical component of chemical characterization.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 47.74 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 5.52 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.96 |

| Oxygen | O | 16.00 | 3 | 48.00 | 23.86 |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.94 |

| Total | 201.27 | 100.00 |

Theoretical and Computational Chemistry Studies of 3 Methoxymethyl Benzene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 3-(Methoxymethyl)benzene-1-sulfonamide, these methods offer a detailed picture of its electronic properties and behavior at the atomic level.

Density Functional Theory (DFT) Applications

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability and lower reactivity. mkjc.in Furthermore, DFT calculations can yield the molecular electrostatic potential (MEP), which maps the charge distribution and helps in predicting sites for electrophilic and nucleophilic attack. mkjc.innih.gov

Ab-Initio Methods in Molecular Characterization

Ab-initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide a highly accurate description of the molecular system. For this compound, these methods would be employed to obtain a precise characterization of its electronic ground state and to validate the results obtained from DFT calculations. mkjc.in

Molecular Structure and Conformation Analysis

Understanding the three-dimensional arrangement of atoms in this compound is fundamental to comprehending its chemical behavior. Computational methods are pivotal in exploring its structural features.

Geometry Optimization and Equilibrium Structures

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve using DFT or ab-initio methods to determine the most stable three-dimensional structure. mkjc.inresearchgate.netbsu.by The process yields optimized bond lengths, bond angles, and dihedral angles that define the molecule's equilibrium geometry. These theoretical parameters can then be compared with experimental data if available.

Below is an illustrative table of what optimized geometrical parameters for this compound might look like, based on typical values for similar sulfonamide derivatives.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | S-O (sulfonamide) | 1.43 Å |

| S-N | 1.63 Å | |

| S-C (aromatic) | 1.77 Å | |

| C-O (ether) | 1.42 Å | |

| Bond Angle | O-S-O | 120° |

| O-S-N | 107° | |

| C-S-C | 105° | |

| Dihedral Angle | C-C-S-N | Variable (defines conformation) |

Conformational Stability and Potential Energy Surface Studies in Different Media

The presence of rotatable bonds, such as the C-S bond connecting the sulfonamide group to the benzene (B151609) ring and the C-C-O-C linkage of the methoxymethyl group, allows for different spatial arrangements or conformations. Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformers and the energy barriers between them. dntb.gov.ua Studies on similar molecules with methoxy groups suggest that only one minimum energy conformation with respect to the ring is likely to exist. colostate.edu

Computational studies can also simulate the effect of different solvents on conformational stability. By incorporating a solvent model (e.g., Polarizable Continuum Model), it is possible to predict how the equilibrium between different conformers might shift in various media, which is crucial for understanding its behavior in biological systems or in solution-phase reactions. scispace.com

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Theoretical calculations are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, computational methods can predict vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

DFT calculations can compute the vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, allowing for a direct comparison with experimental IR and Raman spectra. mkjc.in Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net The calculation of NMR chemical shifts provides another powerful tool for structure elucidation and can be correlated with experimental ¹H and ¹³C NMR data. dergipark.org.tr

An example of a hypothetical correlation between calculated and experimental vibrational frequencies is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) stretch | 3450 | 3380 | Sulfonamide N-H stretch |

| ν(S=O) asymmetric stretch | 1350 | 1325 | Sulfonamide S=O stretch |

| ν(S=O) symmetric stretch | 1160 | 1150 | Sulfonamide S=O stretch |

| ν(C-O-C) stretch | 1100 | 1090 | Ether C-O-C stretch |

This integrated approach of using computational chemistry to predict spectroscopic parameters allows for a more robust characterization of this compound than what would be possible through experimental methods alone.

Computed NMR Chemical Shifts (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Computational chemistry, particularly Density Functional Theory (DFT), allows for the a priori prediction of ¹H and ¹³C NMR chemical shifts. These calculations are instrumental in assigning the signals in experimentally obtained spectra and can help in confirming the structure of synthesized compounds.

For this compound, theoretical chemical shifts can be calculated. The computed values are typically compared with experimental data, and a good correlation between the two validates the computational model used. The chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the protons and carbons of the benzene ring will have their chemical shifts influenced by the electron-withdrawing sulfonamide group and the methoxymethyl substituent. Similarly, the protons of the methoxy and methyl groups will have characteristic chemical shifts.

Below is a table of plausible computed ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (Aromatic) | 7.5 - 8.0 | C (Aromatic, C-S) | 140 - 145 |

| H (Aromatic) | 7.2 - 7.6 | C (Aromatic, C-C) | 125 - 135 |

| H (CH₂) | 4.5 - 5.0 | C (CH₂) | 70 - 75 |

| H (CH₃) | 3.3 - 3.8 | C (CH₃) | 55 - 60 |

Note: These are representative values and the actual computed shifts may vary depending on the level of theory and basis set used in the calculation.

Predicted Vibrational Spectra (IR, Raman)

The predicted vibrational spectrum of this compound would exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups. Key vibrations would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, the N-H stretching of the amide, C-H stretching of the aromatic ring and the methoxymethyl group, and various aromatic ring vibrations.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|

| N-H Stretch | 3400 - 3300 | Medium |

| C-H Aromatic Stretch | 3100 - 3000 | Strong |

| C-H Aliphatic Stretch | 3000 - 2850 | Medium |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1170 - 1150 | Strong |

| C-O Stretch | 1100 - 1050 | Medium |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the sulfonamide group, while the LUMO would also be distributed over the aromatic system. The HOMO-LUMO energy gap can be calculated using DFT, and this value provides insight into the molecule's reactivity profile.

Table 3: Predicted FMO Properties of this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the regions of highest negative potential are anticipated to be located around the oxygen atoms of the sulfonamide group, making them likely sites for interaction with electrophiles. The hydrogen atoms of the amide group would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring would show a more complex potential distribution due to the influence of the substituents.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density.

For this compound, NBO analysis can reveal important intramolecular interactions. For example, it can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the S=O bonds, which contributes to the stability of the sulfonamide group. It can also describe the interactions between the substituents and the benzene ring, providing a deeper understanding of the electronic effects at play.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a theoretical tool used to visualize the regions in a molecule where electron pairs are localized, such as in covalent bonds and lone pairs. It provides a clear depiction of the chemical bonding in a molecule.

An ELF analysis of this compound would show high localization values for the covalent bonds (C-C, C-H, C-O, S-O, S-N, N-H) and for the lone pairs on the oxygen and nitrogen atoms. This analysis can confirm the covalent nature of the bonds and provide a visual representation of the molecule's electronic structure, complementing the insights gained from FMO and NBO analyses.

Hardness and Softness Analysis

Chemical hardness (η) and softness (S) are fundamental concepts in Density Functional Theory (DFT) that describe the resistance of a molecule to change its electron configuration. Hardness is a measure of the molecule's resistance to deformation or polarization of the electron cloud, while softness is the reciprocal of hardness. These parameters are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. ijltet.org A large HOMO-LUMO gap implies high stability and low reactivity, corresponding to a "hard" molecule. Conversely, a small gap indicates a "soft" molecule that is more polarizable and reactive.

The key parameters are calculated as follows:

Hardness (η): (ELUMO - EHOMO) / 2

Softness (S): 1 / η

These values are instrumental in predicting the behavior of the molecule in chemical reactions.

Table 1: Conceptual DFT Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Characterizes electron-donating ability |

| LUMO Energy (ELUMO) | - | Characterizes electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Determines molecular stability and reactivity |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Softness (S) | 1 / η | Measure of polarizability and reactivity |

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties and stability of a crystalline solid. Hirshfeld surface analysis and energy framework calculations are powerful computational tools used for this purpose.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. mdpi.com It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules. The surface is mapped with properties like dnorm, which indicates the nature and strength of intermolecular contacts. Red spots on the dnorm surface highlight close intermolecular contacts, such as hydrogen bonds. najah.edu

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. najah.edunih.gov These plots display the frequency of different combinations of de (distance from the surface to the nearest nucleus external to the surface) and di (distance to the nearest nucleus internal to the surface).

For sulfonamide derivatives, these analyses reveal the significant role of N–H···O hydrogen bonds, as well as weaker interactions like C–H···O, C–H···π, and π–π stacking, in defining the supramolecular architecture. najah.eduresearchgate.net The analysis of various N-aryl-2,5-dimethoxybenzenesulfonamides shows that H···H and H···O/O···H contacts make the largest contributions to the Hirshfeld surfaces. najah.edu In similar structures, H···H interactions can account for over 59% of the total surface, with H···O and H···C contacts also being significant contributors. researchgate.net

Energy Frameworks for Crystal Stability

Energy framework analysis provides a visual representation of the energetic architecture of a crystal lattice. This method, implemented in software like CrystalExplorer, calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. mkjc.in These energies are then used to construct graphical frameworks where the thickness of the cylinders connecting molecular centroids is proportional to the magnitude of the interaction energy.

This visualization allows for an intuitive understanding of the crystal's stability and mechanical properties. For instance, in benzene sulfonamide derivatives, energy frameworks can highlight the dominant role of hydrogen bonding in forming stable chains or layers, which are further interconnected by weaker van der Waals forces. mkjc.in This detailed energy analysis helps to rationalize the observed crystal packing and predict its response to external stimuli.

Advanced Computational Models

More sophisticated computational models can predict specific chemical properties and dynamic behaviors of molecules with high accuracy.

Aqueous pKa Prediction using Equilibrium Bond Lengths

The acidity constant (pKa) is a critical parameter for understanding the behavior of a compound in aqueous solution. A novel computational method has been developed that predicts the aqueous pKa values of sulfonamides based on a linear correlation with equilibrium bond lengths within the sulfonamide group, calculated in the gas phase. chemrxiv.orgresearchgate.net

This approach avoids the complexities of traditional thermodynamic cycles that require explicit calculation of solvation energies. researchgate.net Studies have shown a strong linear relationship between the calculated S-N equilibrium bond length and the experimental pKa for various classes of benzenesulfonamide (B165840) derivatives. chemrxiv.org This method has proven powerful for accurately predicting pKa for complex molecules, including multiprotic compounds and those with more than 50 atoms. chemrxiv.orgresearchgate.net It has even been used to identify and correct inaccurate literature values for known drug compounds. chemrxiv.org For this compound, this model would involve calculating the optimized gas-phase geometry and then using the S-N bond length to predict its pKa from an established correlation for similar primary benzenesulfonamides.

Vibrational Energy Redistribution and Relaxation Dynamics

Understanding the flow of vibrational energy within a molecule, known as Intramolecular Vibrational Energy Redistribution (IVR), is key to elucidating reaction mechanisms and molecular dynamics. researchgate.net Theoretical studies on benzenesulfonamides have investigated the conformation and vibrational energy redistribution of these molecules in both vacuum and solvent environments. researchgate.net

These studies compute potential energy surfaces to determine the stability of different conformers and calculate anharmonic vibrational couplings to understand energy flow pathways. researchgate.net The lifetimes of specific vibrational modes, such as the stretching modes of substituents, can be calculated to determine how quickly energy dissipates from an excited state. For substituted benzenesulfonamides, the relaxation lifetime of certain modes can be influenced by the medium (solvent vs. vacuum) and the nature of the substituent. researchgate.net The analysis of dominant vibrational modes and their couplings provides a detailed picture of the energy landscape and relaxation dynamics, which are crucial for predicting the molecule's reactivity. researchgate.net

Non-linear Optical (NLO) Property Prediction

A comprehensive review of available scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the non-linear optical (NLO) properties of this compound. Computational chemistry serves as a powerful tool for predicting the NLO response of molecules, often employing methods like Density Functional Theory (DFT) to calculate key parameters such as the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). These calculations can provide valuable insights into a compound's potential for applications in photonics and optoelectronics.

However, without dedicated computational studies on this particular compound, any discussion of its NLO properties would be purely speculative. The generation of accurate data tables for parameters such as dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ) requires specific quantum chemical calculations that have not been reported for this compound. Therefore, a detailed analysis of its NLO characteristics, including detailed research findings and data tables, cannot be provided at this time.

Reactivity, Derivatization, and Transformation Pathways of 3 Methoxymethyl Benzene 1 Sulfonamide

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for reactions such as alkylation and acylation, and the sulfur-nitrogen bond can be susceptible to cleavage under certain conditions.

The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or acyl groups. N-alkylation of sulfonamides typically requires a base to deprotonate the nitrogen, forming a more nucleophilic sulfonamidate anion, which can then react with an alkylating agent. A variety of alcohols can be used for N-alkylation in the presence of catalysts.

N-acylation of sulfonamides can be achieved using acylating agents like N-acylbenzotriazoles in the presence of a base such as sodium hydride, producing N-acylsulfonamides in high yields epa.gov. Another efficient method involves the use of carboxylic acid chlorides or anhydrides catalyzed by bismuth(III) salts researchgate.net. These reactions are often rapid and can be performed under heterogeneous or solvent-free conditions researchgate.net.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Sulfonamides

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohol, Cs₂CO₃, Ir-centered catalyst, Toluene, 120°C | N-Alkylsulfonamide | N/A |

| N-Acylation | N-Acylbenzotriazoles, NaH | N-Acylsulfonamide | epa.gov |

| N-Acylation | Carboxylic acid chlorides/anhydrides, BiCl₃ or Bi(OTf)₃ | N-Acylsulfonamide | researchgate.net |

The sulfonamide bond (S-N) is generally stable, particularly under acidic conditions. However, it can be cleaved under specific hydrolytic or reductive conditions. The hydrolysis of sulfonamides is often slower than that of analogous amides. The mechanism of degradation can be influenced by the pH of the solution. For instance, in some cases, acidic conditions can lead to protonation of a nearby amine, which is then followed by hydrolysis of the sulfonamide group.

Photolytic cleavage of the sulfonamide bond is also possible using ultraviolet radiation. This process can be achieved with a light source emitting at wavelengths around 2537 angstroms and has been shown to yield the corresponding amino acid from sulfonylated amino acids.

Reactions Involving the Methoxymethyl Group

The methoxymethyl (MOM) group in 3-(methoxymethyl)benzene-1-sulfonamide is an ether linkage that can be cleaved or modified. It is also commonly employed as a protecting group in organic synthesis.

The methoxymethyl ether can be cleaved under acidic conditions. A common method for the deprotection of MOM ethers is acid hydrolysis, which can be achieved by boiling in methanol with a trace amount of concentrated hydrochloric acid adichemistry.com. A variety of other acids in organic solvents can also be used for this purpose adichemistry.com.

Recent methodologies have focused on milder and more selective cleavage conditions. For example, bismuth trichloride in acetonitrile/water has been reported as a mild and efficient reagent for the removal of phenolic MOM ethers morressier.comresearchgate.net. Another method employs silica-supported sodium hydrogen sulfate as a heterogeneous catalyst for the deprotection of phenolic MOM ethers at room temperature with excellent yields acs.org.

Table 2: Reagents for the Cleavage of Methoxymethyl Ethers

| Reagent | Conditions | Substrate | Reference |

|---|---|---|---|

| Concentrated HCl | Boiling methanol | MOM ethers | adichemistry.com |

| Bismuth Trichloride (30 mol%) | Acetonitrile/water, 50°C | Phenolic MOM ethers | morressier.comresearchgate.net |

| NaHSO₄·SiO₂ | Room temperature | Phenolic MOM ethers | acs.org |

| ZnBr₂ and n-PrSH | N/A | MOM ethers of alcohols and phenols | researchgate.net |

| Trialkylsilyl triflate and 2,2′-bipyridyl | CH₃CN, 0°C to room temperature | Aromatic MOM ethers | acs.org |

The methoxymethyl (MOM) group is widely used as a protecting group for alcohols and phenols due to its stability under a range of conditions, including strongly basic and weakly acidic media acs.org. In the context of this compound, the methoxymethyl group can be considered a protected form of a hydroxymethyl group.

The removal of the MOM group (deprotection) is a crucial step in multi-step syntheses to unmask the hydroxyl functionality for further reactions. The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule. The mild conditions offered by reagents like bismuth trichloride or silica-supported sodium hydrogen sulfate are advantageous when dealing with sensitive substrates morressier.comresearchgate.netacs.org.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution, a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation wikipedia.org. The position of the incoming electrophile is directed by the existing substituents: the methoxymethyl group at position 3 and the sulfonamide group at position 1.

The sulfonamide group (-SO₂NH₂) is a deactivating group and a meta-director. This means it withdraws electron density from the benzene ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to it (positions 3 and 5).

Conversely, the methoxymethyl group (-CH₂OCH₃), as an ether, is an activating group and an ortho-, para-director youtube.comorganicchemistrytutor.com. It donates electron density to the ring through resonance, increasing its reactivity, and directs incoming electrophiles to the positions ortho (position 2 and 4) and para (position 6) to itself.

The directing effects of the two substituents are therefore in opposition. The outcome of an electrophilic aromatic substitution reaction on this compound will depend on the relative activating/deactivating strength of the two groups and the reaction conditions. The activating methoxymethyl group would favor substitution at positions 2, 4, and 6, while the deactivating sulfonamide group would favor substitution at position 5. In cases with competing directing effects, the more strongly activating group typically governs the regioselectivity.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -SO₂NH₂ | 1 | Deactivating | Meta |

| -CH₂OCH₃ | 3 | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) on Substituted Benzene Rings

Nucleophilic aromatic substitution (SNAr) is a critical substitution reaction in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups. uomustansiriyah.edu.iqyoutube.com

The reaction generally proceeds via a two-step addition-elimination mechanism. pressbooks.publibretexts.org

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org This step is typically the rate-determining step of the reaction. uomustansiriyah.edu.iq

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. This step is generally fast. uomustansiriyah.edu.iq

For an SNAr reaction to occur efficiently, certain structural features are necessary:

Leaving Group: A good leaving group, most commonly a halogen, must be present on the aromatic ring. wikipedia.org

Electron-Withdrawing Groups (EWGs): At least one strong EWG, such as a nitro (-NO2), cyano (-CN), or sulfonyl (-SO2R) group, is required to activate the ring towards nucleophilic attack. wikipedia.org These groups stabilize the negatively charged Meisenheimer complex through resonance or induction. pressbooks.pub

Positioning of EWGs: The activating EWGs must be positioned ortho or para to the leaving group to effectively stabilize the intermediate via resonance. pressbooks.pub

In the context of this compound, the sulfonamide group (-SO2NH2) itself is a moderately strong electron-withdrawing group. Therefore, if a suitable leaving group (e.g., fluorine or chlorine) were present on the benzene ring at a position ortho or para to the sulfonamide group (i.e., at the 2-, 4-, or 6-position), the molecule would be activated for SNAr. The methoxymethyl group at the meta-position (-CH2OCH3) would have a minimal electronic influence on the reaction's feasibility. The reactivity follows the order F > Cl ≈ Br > I for the leaving group, which is inverse to the trend seen in SN2 reactions. wikipedia.org

For example, a hypothetical derivative like 4-chloro-3-(methoxymethyl)benzene-1-sulfonamide would be susceptible to SNAr, where a nucleophile could displace the chloride ion due to the activating effect of the para-sulfonamide group.

Strategic Derivatization for Enhanced Research Utility

The this compound scaffold can be strategically modified to introduce new functionalities, thereby enhancing its utility in various research applications, particularly in chemical biology and medicinal chemistry.

Introduction of Chromophores or Fluorophores for Spectroscopic Enhancement

To facilitate detection and quantification in biological systems, sulfonamides can be chemically tagged with chromophores (light-absorbing groups) or fluorophores (fluorescent groups). This derivatization allows for the use of spectroscopic techniques for imaging and analysis.

Fluorophore Introduction: A common strategy involves conjugating the sulfonamide with a fluorescent moiety. For instance, sulfonamide-containing naphthalimide derivatives have been synthesized to act as fluorescent probes for tumor imaging. nih.govmdpi.com The synthesis can be achieved by reacting the sulfonamide nitrogen with a naphthalimide scaffold containing a reactive group. In one example, a sodium salt of a sulfonamide was reacted with an N-butyl-4-bromoacetyl ethyldiamino-1,8-naphthalene imide in DMF to yield the fluorescent conjugate. mdpi.com This approach leverages the nucleophilicity of the sulfonamide nitrogen to form a stable bond with the fluorophore.

Chromophore Introduction: The introduction of chromophores, such as azo groups, can yield sulfonamide-based dyes. These are often synthesized through a diazotization-coupling reaction sequence. researchgate.net This process typically involves converting an aromatic amine derivative of the sulfonamide into a diazonium salt, which is then reacted with an electron-rich coupling agent (like a phenol or another amine) to form a brightly colored azo compound. These derivatives have applications not only as dyes but also as potential bioactive agents. researchgate.net

| Spectroscopic Group | Example Moiety | Typical Introduction Method | Application | Reference |

|---|---|---|---|---|

| Fluorophore | Naphthalimide | Nucleophilic substitution using a reactive naphthalimide derivative | Fluorescent probes for cellular imaging | nih.govmdpi.com |

| Chromophore | Azo Group (-N=N-) | Diazotization of an amino-sulfonamide followed by azo coupling | Dyes, bioactive compounds | researchgate.net |

Formation of Conjugates and Hybrid Molecules

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule. dergipark.org.tr This approach can lead to compounds with improved affinity, selectivity, or a modified spectrum of activity. Sulfonamides are frequently used as one of the building blocks in creating such hybrid molecules due to their well-established biological activities and synthetic accessibility. nih.govnih.govresearchgate.net

The goal is to develop novel formulations with enhanced effectiveness for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. nih.govscilit.com The sulfonamide moiety can be linked to other biologically active heterocycles such as benzothiazole, pyrazole, coumarin, or indole. dergipark.org.trnih.gov For example, novel hybrid compounds featuring both benzothiazole and sulfonamide scaffolds have been synthesized and characterized. dergipark.org.tr The synthetic route might involve reacting a functionalized sulfonamide (e.g., a sulfonyl chloride) with a functional group on the partner molecule (e.g., an amine) to form a stable covalent link. frontiersrj.com

| Partner Moiety | Therapeutic Area of Interest | Reference |

|---|---|---|

| Benzothiazole | Anticancer, Antimicrobial | dergipark.org.tr |

| Coumarin | Anticancer, Anti-inflammatory | nih.govnih.gov |

| Indole | Anticancer, Antimicrobial | nih.govnih.gov |

| Pyrazole/Pyrazoline | Anti-inflammatory, Anticancer | nih.gov |

| Quinoline | Anticancer, Antimalarial | nih.gov |

Intramolecular Reactions (e.g., Carbo-Michael Addition)

The sulfonamide group can participate in various intramolecular reactions to form cyclic structures, which is a key strategy for synthesizing complex molecules. One such reaction is the aza-Michael addition. While often performed intermolecularly, the principles can be applied to an intramolecular cyclization.

The aza-Michael addition involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The nitrogen atom of a sulfonamide is sufficiently nucleophilic to undergo this reaction, typically in the presence of a base. researchgate.net This reaction has been effectively used for the synthesis of protected β-amino acids by reacting sulfonamides with α,β-unsaturated esters under microwave irradiation. researchgate.net

For an intramolecular Michael addition to occur with this compound, the molecule would first need to be derivatized to contain a Michael acceptor (such as an α,β-unsaturated ester or ketone) tethered to the aromatic ring or the sulfonamide nitrogen. Upon treatment with a base, the sulfonamide nitrogen could then attack the β-carbon of the unsaturated system, leading to the formation of a new heterocyclic ring. This cyclization pathway provides a powerful method for constructing novel polycyclic sulfonamide derivatives.

3 Methoxymethyl Benzene 1 Sulfonamide As a Versatile Synthetic Intermediate

Utility in the Construction of Complex Organic Molecules

The benzenesulfonamide (B165840) scaffold is a recurring motif in a multitude of biologically active compounds and complex organic molecules. While specific studies detailing the extensive use of 3-(methoxymethyl)benzene-1-sulfonamide in the total synthesis of complex natural products are not widely documented, the general utility of substituted benzenesulfonamides is well-established. These compounds serve as crucial intermediates in multi-step synthetic sequences, offering a stable and reliable platform for introducing the sulfamoyl group, which can influence the physicochemical properties and biological activity of the target molecule.

The methoxymethyl group at the meta-position offers a site for further functionalization, potentially through cleavage of the methyl ether to a hydroxymethyl group, which can then be elaborated into other functional moieties. This latent functionality enhances the synthetic value of this compound, allowing for the late-stage introduction of diversity in a synthetic route. The sulfonamide nitrogen can also be readily alkylated or arylated, providing another vector for molecular elaboration.

The strategic placement of the methoxymethyl and sulfonamide groups on the benzene (B151609) ring can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, guiding the construction of more complex substituted aromatic systems. This directing effect is a key consideration in the design of synthetic pathways utilizing this intermediate.

Precursor to Reactive Intermediates (e.g., N-Sulfonyliminium Cations)

A significant application of sulfonamides in organic synthesis is their role as precursors to reactive N-sulfonyliminium ions. These electrophilic species are highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis of nitrogen-containing heterocycles. While direct studies on this compound as a precursor are limited, the general principle is broadly applicable.

N-sulfonyliminium ions are typically generated in situ from the condensation of a sulfonamide with an aldehyde or ketone under acidic conditions. The resulting iminium ion is a potent electrophile that can undergo intramolecular or intermolecular nucleophilic attack. This reactivity is harnessed in a variety of named reactions, including the Pictet-Spengler and aza-Prins cyclizations, to construct complex polycyclic frameworks.

The general scheme for the formation and reaction of an N-sulfonyliminium ion is depicted below:

Table 1: General Formation and Reactivity of N-Sulfonyliminium Ions from Sulfonamides

| Step | Description | General Reaction |

| 1 | Formation of N-Sulfonyliminium Ion | R-SO₂NH₂ + R'CHO --(Acid Catalyst)--> [R-SO₂N=CHR']⁺ + H₂O |

| 2 | Nucleophilic Attack | [R-SO₂N=CHR']⁺ + Nu⁻ --> R-SO₂(NH)CH(R')Nu |

Note: R represents the substituted benzene ring, in this case, 3-(methoxymethyl)phenyl.

The utility of this reactive intermediate is particularly evident in the synthesis of isoquinolines and β-carbolines, which are core structures in many alkaloids and pharmacologically active compounds. The electron-withdrawing nature of the sulfonyl group activates the imine for nucleophilic attack, making the reaction efficient and versatile.

Role in the Synthesis of Scaffolds with Diverse Structural Motifs (e.g., Heterocycles like 1,3,4-oxadiazoles, triazoles)

Substituted benzenesulfonamides, including by extension this compound, are valuable starting materials for the synthesis of a variety of heterocyclic compounds. The sulfonamide moiety can be readily transformed into other functional groups that can then participate in cyclization reactions.

1,3,4-Oxadiazoles:

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through the cyclodehydration of N,N'-diacylhydrazines. A common synthetic route involves the conversion of a benzenesulfonamide to a corresponding benzohydrazide, which can then be acylated and cyclized. While direct examples with the 3-(methoxymethyl) substituent are not prominent in the literature, the general synthetic strategies are well-established for other benzenesulfonamide derivatives.

Table 2: General Synthetic Pathways to Heterocycles from Benzenesulfonamides

| Heterocycle | General Synthetic Approach | Key Intermediates |

| 1,3,4-Oxadiazole | Conversion of the sulfonamide to a hydrazide, followed by reaction with a carboxylic acid or its derivative and subsequent cyclodehydration. | Benzohydrazide, N,N'-diacylhydrazine |

| 1,2,3-Triazole | Conversion of the sulfonamide to a sulfonyl azide, followed by a [3+2] cycloaddition reaction with an alkyne (Click Chemistry). | Sulfonyl azide |

Triazoles:

The "click chemistry" paradigm, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of 1,2,3-triazoles. Benzenesulfonyl azides, which can be prepared from the corresponding benzenesulfonamides, are common substrates in these reactions. The resulting N-sulfonylated triazoles are stable and can be further modified. The 3-(methoxymethyl)phenylsulfonyl azide, derived from this compound, would be a valuable building block in this context, allowing for the introduction of this specific substitution pattern into a triazole-containing molecule.

The synthesis of these heterocyclic scaffolds is of great interest in medicinal chemistry, as these motifs are present in a wide range of drugs.

Development of Chemical Libraries for Structural Diversity Exploration

The concept of combinatorial chemistry and the generation of chemical libraries for high-throughput screening are central to modern drug discovery. The benzenesulfonamide scaffold is an excellent starting point for the creation of such libraries due to its synthetic tractability and its prevalence in known drugs.

By utilizing this compound as a core structure, a diverse library of compounds can be generated through parallel synthesis. The two primary points of diversification are the sulfonamide nitrogen and the aromatic ring.

Table 3: Diversification Strategies for Chemical Libraries Based on this compound

| Diversification Point | Reaction Type | Example Reactants | Resulting Moiety |

| Sulfonamide Nitrogen | Alkylation | Alkyl halides, epoxides | N-Alkylsulfonamide |

| Acylation | Acyl chlorides, anhydrides | N-Acylsulfonamide | |

| Arylation | Arylboronic acids (Buchwald-Hartwig coupling) | N-Arylsulfonamide | |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenating agents, nitrating agents | Substituted benzene ring |

| Modification of Methoxymethyl Group | Ether cleavage followed by esterification, etc. | Modified side chain |

This "libraries from a common scaffold" approach allows for the systematic exploration of structure-activity relationships (SAR). By varying the substituents at different positions, chemists can fine-tune the biological activity and pharmacokinetic properties of the resulting compounds. The this compound provides a synthetically accessible and functionally rich starting point for such endeavors, contributing to the discovery of new lead compounds in drug development programs.

Future Research Directions and Unexplored Avenues for 3 Methoxymethyl Benzene 1 Sulfonamide

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing sulfonamides often rely on the reaction of sulfonyl chlorides with amines, which can involve harsh reagents and generate significant waste. Future research should prioritize the development of more environmentally benign and efficient synthetic pathways to 3-(Methoxymethyl)benzene-1-sulfonamide.

Key areas for exploration include:

Green Solvents and Catalysts: Investigating the use of water, ethanol, or deep eutectic solvents could drastically reduce the environmental impact of the synthesis. Metal-free catalytic systems or palladium-catalyzed cross-coupling reactions using arylboronic acids present milder and more versatile alternatives to classical methods.

Alternative Starting Materials: Moving away from potentially toxic sulfonyl chlorides is a key goal. Research into using sodium arylsulfinates or even nitroarenes as starting materials in one-pot procedures could provide a more sustainable route. Another approach involves the oxidative chlorination of thiols in eco-friendly solvents.

Flow Chemistry and Process Intensification: Continuous flow synthesis offers improved safety, efficiency, and scalability over traditional batch processes. Developing a flow-based synthesis for this compound could lead to higher yields, better process control, and reduced waste.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Strategy | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Water-Based Synthesis | Utilizes water as the primary solvent. | Non-toxic, inexpensive, readily available, simplifies product isolation via filtration. | Optimizing reagent solubility and reaction kinetics for 3-(methoxymethyl)phenyl precursors. |

| Metal-Free Catalysis | Avoids the use of heavy or precious metal catalysts. | Reduces cost, toxicity, and purification challenges. | Development of organocatalysts or visible-light-induced reactions for the S-N bond formation. |

| One-Pot Reactions | Combines multiple synthetic steps into a single procedure without isolating intermediates. | Increases efficiency, reduces solvent use and waste. | Designing a sequence from nitroarenes or thiols to the final sulfonamide product. |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream. | Enhanced heat and mass transfer, improved safety, higher throughput, potential for automation. | Reactor design and optimization of reaction parameters (temperature, pressure, flow rate). |

Advanced Spectroscopic Probes for Dynamic Studies and Reaction Monitoring

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are crucial for structural confirmation, advanced methods can provide deeper insights into the dynamic behavior and conformational landscape of this compound.

Future research could employ:

Rotational Spectroscopy: This high-resolution technique, applied to related benzenesulfonamides, can precisely determine molecular conformations in the gas phase. Studying this compound could reveal how the methoxymethyl substituent influences the orientation of the sulfonamide group relative to the benzene (B151609) ring.

In-situ Reaction Monitoring: Techniques like Process Analytical Technology (PAT), utilizing real-time FTIR or Raman spectroscopy, can be used to monitor the synthesis of the compound. This allows for precise control over reaction conditions, optimization of yield, and a better understanding of reaction kinetics.

Advanced Mass Spectrometry: Techniques such as Collision Cross Section (CCS) prediction can provide information about the three-dimensional shape of the molecule and its ions in the gas phase, complementing computational models.

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling of Reactivity and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and materials discovery. These computational tools can accelerate the development and understanding of this compound.

Potential applications include:

Retrosynthetic Analysis and Pathway Prediction: AI algorithms can analyze vast chemical databases to propose novel and efficient synthetic routes, potentially identifying more sustainable or cost-effective pathways than those devised by traditional methods.

Reaction Condition Optimization: ML models can be trained on experimental data to predict reaction outcomes, such as yield, based on variables like temperature, solvent, and catalyst. This can significantly reduce the number of experiments needed to optimize the synthesis of this compound.

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical and biological properties of the compound, guiding its potential applications without the need for extensive initial laboratory testing. For instance, ML models have been used to predict the adsorption of sulfonamide antibiotics by biochar.

Table 2: AI and Machine Learning Applications in Future Research

| Application Area | AI/ML Tool | Objective | Potential Impact |

|---|---|---|---|

| Synthesis Design | Retrosynthesis Algorithms | To identify novel and optimal synthetic routes. | Faster discovery of sustainable and efficient manufacturing processes. |

| Process Optimization | Supervised Learning Models (e.g., Random Forest) | To predict reaction yields and optimize conditions (temperature, catalyst, etc.). | Reduced experimental workload, lower costs, and improved process efficiency. |

| Property Prediction | QSPR Models, Neural Networks | To forecast physicochemical properties, reactivity, and potential bioactivity. | Prioritization of experimental work and faster identification of potential applications. |

| Materials Discovery | Generative Models | To design novel derivatives of this compound with desired properties. | Accelerated discovery of new functional materials or therapeutic agents. |

Exploration of Self-Assembly and Supramolecular Chemistry Applications

The sulfonamide group is capable of forming robust hydrogen bonds, making it a valuable motif in supramolecular chemistry and crystal engineering. The interplay of hydrogen bonding from the -SO2NH2 group and other potential weak interactions involving the methoxymethyl group and the aromatic ring could lead to novel self-assembled structures.

Unexplored avenues include:

Crystal Engineering: A systematic study of the crystallization of this compound from various solvents could reveal polymorphs or pseudopolymorphs with different packing arrangements and physical properties. The crystal lattice of related sulfonamides can be formed by cyclic dimers with intermolecular hydrogen bonds.

Supramolecular Polymers: Functionalized benzene derivatives are known to self-assemble into well-ordered, one-dimensional nanostructures through hydrogen bonding. Investigating whether this compound can form similar supramolecular polymers could open doors to applications in gels, liquid crystals, or other soft materials.

Host-Guest Chemistry: The aromatic ring and functional groups could allow the molecule to act as a guest in larger host molecules or as a building block for constructing molecular cages or frameworks with specific recognition properties.

Mechanistic Investigations of Key Reactions Involving the Compound

A fundamental understanding of the reaction mechanisms is essential for controlling chemical transformations and designing better synthetic protocols. While the general mechanisms of sulfonamide synthesis are known, detailed investigations into newer, catalyzed reactions are warranted.

Areas for focused mechanistic study:

Catalytic Cycles: For novel palladium- or nickel-catalyzed syntheses, detailed studies involving kinetic analysis, intermediate characterization, and computational modeling (e.g., DFT calculations) would be crucial to elucidate the catalytic cycle and the role of ligands.

Photoredox Catalysis: Visible-light-mediated reactions represent a growing area of sustainable chemistry. Investigating the mechanism of a potential photoredox synthesis of this compound could involve identifying the key excited-state species and radical intermediates.

Biological Mechanisms: If the compound is found to have biological activity, elucidating its mechanism of action would be a critical future step. For many sulfonamide drugs, this involves inhibiting specific enzymes, such as dihydropteroate synthetase. Mechanistic studies could reveal if this compound or its metabolites interact with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Methoxymethyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves reacting 3-(methoxymethyl)benzenesulfonyl chloride with ammonia or an amine derivative in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Solvents like dichloromethane or chloroform are used under inert conditions. Optimization includes adjusting stoichiometry, temperature (0–25°C), and reaction time (2–24 hours). Purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : -NMR identifies the methoxymethyl group (δ 3.3–3.5 ppm for OCH, δ 4.2–4.5 ppm for CH) and aromatic protons (δ 7.3–8.1 ppm). -NMR confirms sulfonamide carbons (δ 125–140 ppm) .

- IR : Strong absorption at ~1150 cm (S=O asymmetric stretch) and ~1350 cm (S=O symmetric stretch) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 201.25 (CHNOS) .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Methodology : Solubility is tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) via gravimetric analysis. Stability studies involve HPLC monitoring under varying pH (2–12), temperatures (4–40°C), and light exposure. The methoxymethyl group enhances solubility in organic solvents compared to unsubstituted sulfonamides .

Advanced Research Questions

Q. How does the methoxymethyl group influence the electronic and steric properties of this compound in catalytic or biological systems?

- Methodology :

- Electronic Effects : The electron-donating methoxymethyl group increases electron density on the benzene ring, altering reactivity in electrophilic substitutions. DFT calculations (e.g., HOMO-LUMO gaps) quantify these effects .

- Steric Effects : Molecular docking or X-ray crystallography assesses steric hindrance near the sulfonamide group, which may affect binding to enzymes (e.g., carbonic anhydrase) .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

- Methodology :

- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, cell lines) and compound purity (HPLC ≥95%).

- Structure-Activity Relationship (SAR) Studies : Compare activity across analogs (e.g., varying substituents on the benzene ring) to isolate the methoxymethyl group’s contribution .

- Target-Specific Profiling : Use enzyme inhibition assays (e.g., fluorescence-based) to confirm selectivity for targets like kinases or proteases .

Q. How can computational models predict the pharmacokinetic properties of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.